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Compound of Interest

4-(Piperidin-4-ylmethyl)aniline
Compound Name:

dihydrochloride
CAS No.: 37586-21-3
Cat. No.: B2682080

Get Quote

Executive Summary

4-(Piperidin-4-ylmethyl)aniline is a critical bifunctional intermediate used in the synthesis of
Tyrosine Kinase Inhibitors (TKIs) and PROTAC (Proteolysis Targeting Chimera) linkers. Its
structure features an aromatic primary amine (aniline) connected via a methylene bridge to a
secondary aliphatic amine (piperidine).

This unique architecture allows it to serve as a "Solubilizing Hinge Binder":

e The Aniline Moiety: Forms hydrogen bonds with the kinase hinge region or serves as the
attachment point to the drug core (e.g., Quinazoline, Pyrimidine).

e The Piperidine Moiety: Extends into the solvent-exposed region, improving aqueous
solubility and pharmacokinetic (PK) properties.

This guide provides high-precision protocols for handling, selective functionalization, and
quality control of this intermediate, ensuring maximum yield and purity in drug discovery
workflows.
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Chemical Identity & Properties

Property Specification

Chemical Name 4-(Piperidin-4-ylmethyl)aniline

o N-Boc-4-(4-aminobenzyl)piperidine; 4-(1-
Common Derivatives o .
Methylpiperidin-4-yl)methylaniline

1185001-16-4 (HCI salt); 454482-12-3 (Methyl

CAS Number

analog)

ngcontent-ng-c3932382896="" _nghost-ng-
Molecular Formula €1874552323="" class="inline ng-star-inserted">
Molecular Weight 190.29 g/mol (Free base)

Aniline
pKa Values

:~4.0

B High in DMSO, Methanol; Moderate in DCM

Solubility

(Free base)

Hygroscopic (HCI salt).[1] Store at 2-8°C under
Storage

Argon.

Strategic Reactivity: The "Amine Hierarchy"

The success of using this intermediate relies on distinguishing the reactivity of its two nitrogen
centers.

» Piperidine Nitrogen (Aliphatic, Secondary): Highly nucleophilic (

). Reacts rapidly with electrophiles (acid chlorides, aldehydes).

 Aniline Nitrogen (Aromatic, Primary): Weakly nucleophilic (
). Requires activation or catalysis (e.g., Buchwald-Hartwig) to react with aryl halides.

Application Rule: To couple the aniline to a drug core (e.g., a chloropyrimidine), the piperidine
must be protected (e.g., N-Boc) or pre-functionalized (e.g., N-Methyl) to prevent polymerization
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or regio-isomeric byproducts.

Visualization: Reactivity Workflow

. . Electrophile Addition Mixture/Polymerization
Direct Couplin Path A: Unprotected [-==-----==--- R - P (Piperidine reacts first)
4-(Piperidin-4-yimethyhaniline |  Boc-Protection 1. Coupling (Buchwald/Amide)
Path B: N-Boc Protected 2. Deprotection » | Selective Aniline Coupling

(Target Molecule)

Click to download full resolution via product page

Caption: Path B is the mandatory route for high-yield synthesis of kinase inhibitors, preventing
side reactions at the piperidine nitrogen.

Detailed Protocol: Selective Coupling to Kinase
Core

Objective: Synthesize a kinase inhibitor precursor by coupling N-Boc-4-(piperidin-4-
ylmethyl)aniline to 4-Chloroquinazoline.

Context: This reaction mimics the synthesis of Lapatinib/Gefitinib analogs where the aniline
binds to the quinazoline core.

Materials

e Reagent A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

Reagent B: N-Boc-4-(piperidin-4-ylmethyl)aniline (1.1 eq)

Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

Base: Diisopropylethylamine (DIPEA) (Only if using HCI salt of amine)

Apparatus: Round-bottom flask, reflux condenser, nitrogen line.

Step-by-Step Methodology
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e Preparation:

o Charge the reaction vessel with Reagent A (10 mmol, 2.24 g) and Reagent B (11 mmol,
3.19 g).

o Add Isopropanol (50 mL). The mixture will likely be a suspension.
o Note: If Reagent B is an HCI salt, add DIPEA (2.5 eq) to free the amine.

e Reaction (SNAr):

[e]

Heat the mixture to Reflux (82°C) under nitrogen.

o

Stir vigorously for 4-6 hours.

[¢]

Monitoring: Check by TLC (DCM:MeOH 95:5) or LC-MS. The starting chloride (Reagent A)
should disappear.

[¢]

Observation: As the reaction proceeds, the product often precipitates as a hydrochloride
salt (if no external base is used) or remains in solution (if DIPEA is used).

o Work-up:
o Cool the reaction to room temperature.[2][3]
o If Precipitate Forms: Filter the solid.[2][4][5] Wash with cold isopropanol (

mL) and diethyl ether (
mL). This solid is usually the high-purity HCI salt of the intermediate.

o If Soluble: Evaporate solvent to dryness. Redissolve in DCM (100 mL), wash with
saturated

(50 mL) and Brine (50 mL). Dry over

and concentrate.

o Deprotection (The "Switch"):
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[e]

Dissolve the N-Boc intermediate in DCM (5 mL/qg).

o

Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

[¢]

Stir at room temperature for 2 hours.

Concentrate to remove TFA. Neutralize with saturated

[¢]

to obtain the free piperidine amine.

Validation Criteria (Self-Validating)

¢ LC-MS: Mass shift of [M+H]+ corresponding to Product - Boc group.

e 1H NMR: Disappearance of the singlet at ~1.45 ppm (Boc-t-butyl) confirms deprotection.
Appearance of aromatic peaks from Quinazoline (e.g., singlets at ~7-9 ppm).

Application Case Study: PROTAC Linker Synthesis

In PROTAC design, this molecule serves as a rigid-flexible linker. The aniline attaches to the
E3 ligase ligand (e.g., Thalidomide derivative), and the piperidine attaches to the Target Protein
ligand.

Protocol: Reductive Amination of the Piperidine (Assuming the Aniline is already coupled to the
E3 ligand)

Dissolution: Dissolve the Piperidine-intermediate (1.0 eq) in DCE (Dichloroethane).

Aldehyde Addition: Add the Target Ligand-Aldehyde (1.1 eq). Stir for 30 mins to form the
imine.

Reduction: Add

(Sodium triacetoxyborohydride) (1.5 eq).

Quench: After 12 hours, quench with agueous
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e Why this works:

is mild and will not reduce the amide/aniline bonds formed in previous steps, ensuring
chemoselectivity.

Quality Control & Stability
HPLC Method for Purity Analysis[3]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).
» Mobile Phase A: Water + 0.1% TFA.

» Mobile Phase B: Acetonitrile + 0.1% TFA.

e Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV 254 nm (Aromatic ring).

e Retention Time: The free amine will elute early; N-Boc protected forms elute later due to
lipophilicity.

Storage Protocols
o Free Base: Sensitive to oxidation (air) and carbamate formation (
). Store under Argon at -20°C.

o HCI Salt: Hygroscopic.[4] Store in a desiccator at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


http://file.medchemexpress.com/batch_PDF/HY-168303/S-4-1-Pyrrolidin-3-ylmethyl-piperidin-4-yl-aniline-DataSheet-MedChemExpress.pdf
http://file.medchemexpress.com/batch_PDF/HY-168303/S-4-1-Pyrrolidin-3-ylmethyl-piperidin-4-yl-aniline-DataSheet-MedChemExpress.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01886
https://www.chembk.com/en/chem/4-[(4-Methylpiperazin-1-yl)methyl]aniline
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268299/
http://orgsyn.org/demo.aspx?prep=v92p0296
https://www.chemimpex.com/products/20168
http://www.orgsyn.org/demo.aspx?prep=v87p0153
https://www.benchchem.com/product/b2682080?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chembk.com/en/chem/4-[(4-Methylpiperazin-1-yl)methyl]aniline
https://pdf.benchchem.com/3021/Application_Note_4_Furan_2_yl_aniline_Hydrochloride_in_the_Synthesis_of_Kinase_Inhibitors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268299/
http://orgsyn.org/demo.aspx?prep=v92p0296
https://www.researchgate.net/publication/26402701_An_optimized_synthesis_of_a_key_pharmaceutical_intermediate_methyl_4-1-oxopropylphenylaminopiperidine-4-carboxylate
http://file.medchemexpress.com/batch_PDF/HY-168303/S-4-1-Pyrrolidin-3-ylmethyl-piperidin-4-yl-aniline-DataSheet-MedChemExpress.pdf
https://www.chemimpex.com/products/20168
https://www.benchchem.com/product/b2682080/docs#application-note-using-4-piperidin-4-ylmethyl-aniline-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b2682080/docs#application-note-using-4-piperidin-4-ylmethyl-aniline-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b2682080/docs#application-note-using-4-piperidin-4-ylmethyl-aniline-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b2682080/docs#application-note-using-4-piperidin-4-ylmethyl-aniline-in-pharmaceutical-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2682080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b2682080?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2682080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

